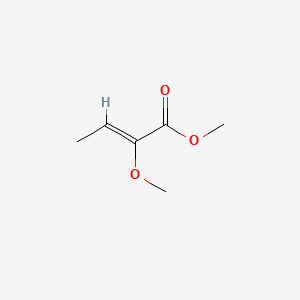

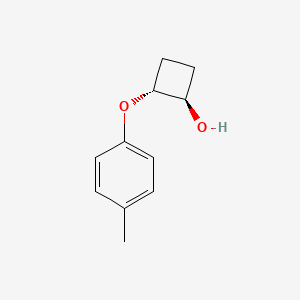

![molecular formula C17H12Cl2N2OS B2530047 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 338408-28-9](/img/structure/B2530047.png)

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide" is a derivative of benzamide with potential pharmacological properties. The structure of this compound suggests the presence of a thiazole ring, a common feature in various biologically active molecules, and dichlorophenyl groups, which may contribute to its activity profile.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives have been synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve the formation of thiourea derivatives, which could be a potential step in the synthesis of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction methods. For example, the structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined and found to crystallize in the monoclinic space group with specific unit cell dimensions . This suggests that the compound of interest may also exhibit a well-defined crystalline structure, which could be determined using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored to some extent. For instance, the synthesis of pyrazole derivatives from benzamide starting materials has been described, where various substituents were introduced to the benzamide core . This indicates that the compound may also undergo reactions that introduce or modify substituents on the benzamide core, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. The IR spectra of thiourea derivatives show significant stretching vibrations corresponding to various functional groups . The NMR chemical shifts provide insights into the electronic environment of the molecule . These spectroscopic data are crucial for confirming the identity and purity of the synthesized compounds and could be applied to the analysis of "this compound" to determine its physical and chemical properties.

Scientific Research Applications

Environmental Persistence and Toxicology

Research on similar chlorinated compounds and thiazoles has highlighted their environmental presence and toxicological impacts. Chlorophenols and chlorobenzenes, for example, have been studied extensively for their environmental behavior and biological effects. These studies reveal moderate toxicity towards aquatic and mammalian life, with specific concerns regarding their persistence and bioaccumulation potential in environmental settings (Krijgsheld & Gen, 1986; Kimbrough, 1972). This research avenue could be pertinent for assessing the environmental fate of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide, given its structural similarities to these compounds.

Biodegradation and Removal Techniques

The study of similar chlorinated and thiazole compounds has also led to advances in biodegradation techniques and the development of removal strategies from environmental matrices. Research into the degradation pathways, microbial remediation, and advanced oxidation processes (AOPs) could provide valuable insights into minimizing the environmental impact of such compounds (Goodwin et al., 2018). The exploration of these methodologies for this compound could yield effective strategies for mitigating its potential environmental and health risks.

Pharmacological and Therapeutic Potential

The structural motif of thiazolines and benzamides has been linked to various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis and functionalization of thiazolidinone derivatives, for instance, have opened new avenues in drug discovery and development (ArunlalV. et al., 2015). Research into this compound could explore its potential as a lead compound for the development of new therapeutic agents, leveraging its unique chemical structure for targeted biological activity.

Advanced Materials and Chemical Synthesis

The incorporation of chlorophenyl and thiazolyl moieties into polymers, catalysts, and advanced materials has demonstrated enhanced performance and specificity in various applications. The chemical versatility and reactivity of such compounds suggest potential research directions in material science and chemical synthesis (Saeed et al., 2017). Exploring the functionalization and application of this compound in these domains could lead to novel materials with tailored properties for specific industrial or biomedical applications.

properties

IUPAC Name |

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c1-20-16(22)10-2-4-11(5-3-10)17-21-15(9-23-17)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUMKWOPGXQGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)